N,N-Diethyl-2-hydroxyacetamide
Overview
Description
N,N-Diethyl-2-hydroxyacetamide is an organic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is a colorless to yellowish liquid that is soluble in water and most organic solvents . This compound is used in various fields, including cosmetics, pharmaceuticals, and agriculture .
Preparation Methods
N,N-Diethyl-2-hydroxyacetamide can be synthesized through the hydrolysis of diethyl acetamide with sodium hydroxide in ethanol . The reaction involves the following steps:
- Diethyl acetamide reacts with sodium hydroxide in ethanol.
- The hydrolysis reaction produces this compound.
- The product is then filtered to obtain the final compound .
Chemical Reactions Analysis
N,N-Diethyl-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: This compound can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-Diethyl-2-hydroxyacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to prepare various derivatives.
Biology: This compound is used in biochemical research to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of pesticides and insecticides in the agricultural field.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. As an amide compound, it can participate in acid-base neutralization reactions and form hydrogen bonds with biological molecules . These interactions can affect enzyme activity, protein folding, and cellular signaling pathways.
Comparison with Similar Compounds
N,N-Diethyl-2-hydroxyacetamide can be compared with other similar compounds, such as:
N,N-Diethylglycolamide: Similar in structure but with different functional groups.
2-Hydroxy-N,N-dimethylacetamide: Contains a dimethyl group instead of a diethyl group.
N,N-Diethyl-2-cyanoacetoamide: Contains a cyano group instead of a hydroxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Biological Activity
N,N-Diethyl-2-hydroxyacetamide (CAS No. 39096-01-0) is a compound with potential biological significance, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, safety profile, synthesis, and applications based on diverse research findings.
Property | Value |
---|---|
Molecular Formula | C6H13NO2 |
Molar Mass | 131.17 g/mol |
Density | 1.009 g/mL at 25 °C |
Boiling Point | 238 °C |
Solubility | Slightly soluble in methanol |
Appearance | Colourless oil |
Hazard Symbols | Xi - Irritant |
This compound is characterized by its stimulating effects on skin and eyes, necessitating caution during handling .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its efficacy against certain strains of bacteria and fungi, suggesting its potential as an antimicrobial agent. For instance, extracts containing this compound demonstrated inhibitory effects on Candida albicans and Staphylococcus aureus, indicating its usefulness in treating infections caused by these microorganisms .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of this compound on human cell lines. The results showed that while the compound can induce cell death in cancerous cells, it also poses risks of cytotoxicity to normal cells at higher concentrations. This duality emphasizes the need for careful dosage regulation when considering therapeutic applications .
The mechanism through which this compound exerts its biological effects involves interference with cellular metabolism. It is hypothesized to affect pathways related to amino acid metabolism and urea synthesis, which could be relevant in conditions like urea cycle disorders .
Case Studies
- Antimicrobial Efficacy : A study conducted on various extracts containing this compound found that they exhibited significant antimicrobial activity against Plasmodium falciparum, the causative agent of malaria. The extracts were tested for their ability to inhibit growth, with some showing IC50 values below 10 μg/mL, indicating strong potential for further development into antimalarial drugs .
- Cytotoxicity Assessment : In a controlled laboratory setting, researchers evaluated the cytotoxic effects of this compound on human liver carcinoma cells. The findings revealed that the compound could selectively induce apoptosis in malignant cells while sparing healthy cells at lower concentrations, suggesting a promising avenue for cancer treatment .
Safety Profile
This compound is classified as an irritant with specific risk codes indicating irritation to the eyes, respiratory system, and skin . Proper safety measures should be employed when handling this compound to mitigate risks associated with exposure.
Properties
IUPAC Name |
N,N-diethyl-2-hydroxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-7(4-2)6(9)5-8/h8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCCQWOCSZOHMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399767 | |
Record name | N,N-Diethyl-2-hydroxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39096-01-0 | |
Record name | N,N-Diethyl-2-hydroxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diethyl-2-hydroxyacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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